Methyl 4-(benzoylcarbamoylamino)benzoate Methyl 4-(benzoylcarbamoylamino)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC9376926
InChI: InChI=1S/C16H14N2O4/c1-22-15(20)12-7-9-13(10-8-12)17-16(21)18-14(19)11-5-3-2-4-6-11/h2-10H,1H3,(H2,17,18,19,21)
SMILES: COC(=O)C1=CC=C(C=C1)NC(=O)NC(=O)C2=CC=CC=C2
Molecular Formula: C16H14N2O4
Molecular Weight: 298.29 g/mol

Methyl 4-(benzoylcarbamoylamino)benzoate

CAS No.:

VCID: VC9376926

Molecular Formula: C16H14N2O4

Molecular Weight: 298.29 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(benzoylcarbamoylamino)benzoate -

Description

Methyl 4-(benzoylcarbamoylamino)benzoate is a complex organic compound belonging to the class of benzoate esters. It is characterized by the presence of a benzoyl group and an amide linkage, contributing to its unique properties and potential applications in pharmaceuticals and materials science. This compound can be synthesized through various methods, typically involving the reaction of methyl 4-(bromomethyl)benzoate with suitable amines or amides.

Synthesis Methods

The synthesis of methyl 4-(benzoylcarbamoylamino)benzoate typically involves nucleophilic substitution reactions or coupling reactions. Starting materials often include methyl 4-(bromomethyl)benzoate, which is commercially available from suppliers like Sigma-Aldrich. The introduction of a benzoylcarbamoyl group is a key step in these reactions.

Synthesis Steps:

  • Starting Material: Methyl 4-(bromomethyl)benzoate.

  • Reaction Type: Nucleophilic substitution or coupling reactions.

  • Reagents: Suitable amines or amides.

Potential Applications

Methyl 4-(benzoylcarbamoylamino)benzoate has potential applications in various scientific fields, including pharmaceuticals and materials science. Its structural features allow it to interact with biological targets, making it a candidate for further research into structure-activity relationships.

Application Areas:

  • Pharmaceuticals: Potential therapeutic applications due to its ability to interact with biological targets.

  • Materials Science: Possible uses in developing new materials with specific properties.

Research Findings

Experimental data indicate that modifications in the structure of methyl 4-(benzoylcarbamoylamino)benzoate can significantly affect its biological activity. This highlights the importance of further research into structure-activity relationships to fully explore its potential applications.

Key Research Points:

  • Structure-Activity Relationship: Modifications in structure significantly impact biological activity.

  • Biological Interactions: The compound's structural features enable interactions with biological targets.

Comparison with Similar Compounds

While specific data on methyl 4-(benzoylcarbamoylamino)benzoate is limited, comparing it with similar compounds like methyl 4-(phenylcarbamoyl)benzoate can provide insights into its properties and potential applications. Methyl 4-(phenylcarbamoyl)benzoate, for example, has a molecular weight of 255.27 g/mol and exhibits lipophilicity with an XLogP3 value of 3.4 .

Comparison Table:

CompoundMolecular WeightXLogP3 Value
Methyl 4-(phenylcarbamoyl)benzoate255.27 g/mol3.4
Methyl 4-(benzoylcarbamoylamino)benzoateNot AvailableNot Available
Product Name Methyl 4-(benzoylcarbamoylamino)benzoate
Molecular Formula C16H14N2O4
Molecular Weight 298.29 g/mol
IUPAC Name methyl 4-(benzoylcarbamoylamino)benzoate
Standard InChI InChI=1S/C16H14N2O4/c1-22-15(20)12-7-9-13(10-8-12)17-16(21)18-14(19)11-5-3-2-4-6-11/h2-10H,1H3,(H2,17,18,19,21)
Standard InChIKey IXHCWJVYSRGZGG-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)NC(=O)NC(=O)C2=CC=CC=C2
Canonical SMILES COC(=O)C1=CC=C(C=C1)NC(=O)NC(=O)C2=CC=CC=C2
PubChem Compound 2986454
Last Modified Apr 15 2024

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